molecular formula C14H11Cl2NO3 B2835000 6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one CAS No. 875006-85-2

6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one

Cat. No.: B2835000
CAS No.: 875006-85-2
M. Wt: 312.15
InChI Key: QLAIUXVGDXKVAF-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chlorine atoms at positions 6 and 8 and a pyrrolidinylcarbonyl group at position 3.

Properties

IUPAC Name

6,8-dichloro-3-(pyrrolidine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-9-5-8-6-10(13(18)17-3-1-2-4-17)14(19)20-12(8)11(16)7-9/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAIUXVGDXKVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichlorochromone and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The dichloro groups at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, may be used.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are typically employed.

    Substitution: Nucleophiles, such as amines or thiols, can be used to replace the dichloro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromen-2-one derivatives, while substitution reactions may result in the formation of various substituted chromen-2-one compounds.

Scientific Research Applications

6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution and Reactivity

  • 6,8-Dibromo-7-hydroxychromone-3-carboxaldehyde (): Substituents: Br (6,8), hydroxyl (7), carboxaldehyde (3). Reactivity: The dibromo substitution increases electron deficiency at C-2 and C-4, enhancing susceptibility to nucleophilic attack. The carboxaldehyde group enables condensation reactions with hydrazines, forming heterocyclic systems .

Position 3 Functional Group Diversity

  • 6,8-Dichloro-3-formylchromone ():
    • The formyl group enables Schiff base formation, a pathway for prodrug design.
  • 6,8-Dichloro-3-methylchromone ():
    • Methyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility.

The pyrrolidinylcarbonyl group in the target compound balances polarity and lipophilicity, adhering more closely to Lipinski’s rules (e.g., hydrogen-bond acceptors/donors) than smaller substituents like methyl or cyano .

Structural and Pharmacokinetic Implications

Drug-Likeness

  • The 3-methoxyphenyl analog () has a molecular weight of ~330 Da and logP ~3.2, complying with Lipinski’s criteria.

Biological Activity

6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one (CAS No. 875006-85-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.

Chemical Structure and Properties

The molecular formula of this compound is C14H11Cl2NO3C_{14}H_{11}Cl_2NO_3, with a molecular weight of approximately 312.15 g/mol. The compound features a chromene backbone substituted with dichlorine and a pyrrolidinylcarbonyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress.
  • Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes involved in inflammatory processes and neurodegenerative diseases.

Antioxidant Activity

A study conducted on related chromene derivatives demonstrated significant antioxidant properties. The evaluation involved measuring the compound's ability to reduce oxidative stress markers in vitro. Results indicated that compounds with similar structures could effectively scavenge free radicals, suggesting that this compound may possess comparable activity .

Enzyme Inhibition

Further investigations focused on the inhibitory effects of this compound against cholinesterases (AChE and BChE), which are critical in Alzheimer's disease pathology. The compound was screened alongside other derivatives for their IC50 values:

CompoundAChE IC50 (μM)BChE IC50 (μM)
This compoundTBDTBD
Related Compound A10.47.7
Related Compound B5.49.9

The preliminary data suggest that this compound could inhibit cholinesterases effectively, contributing to cognitive enhancement strategies in Alzheimer's disease treatment .

The biological activity of this compound is hypothesized to involve:

  • Molecular Interactions : Docking studies indicate that the compound may interact with active sites on target enzymes through hydrogen bonding and hydrophobic interactions.
  • Inhibition Pathways : By inhibiting cholinesterases, the compound may increase acetylcholine levels in the synaptic cleft, potentially improving neurotransmission in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, carbonyl coupling, and cyclization. For instance, analogous chromen-2-one derivatives are synthesized via condensation of 6,8-dichloro-3-formylchromone with amines, followed by reduction (e.g., using 2-picoline borane) to stabilize intermediates . Key parameters include:

  • Reagent Ratios : Stoichiometric excess of pyrrolidine (1.2–1.5 equivalents) to drive coupling efficiency.
  • Solvent Systems : Methanol-acetic acid mixtures (10:1) improve solubility and reaction rates .
  • Purification : Column chromatography (n-hexane:ethyl acetate, 9:1) yields >95% purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 13C^{13}\text{C}-NMR to verify substituent positions (e.g., carbonyl at C3, pyrrolidine at C3) .
  • X-ray Crystallography : Resolve intramolecular interactions, such as hydrogen bonding between the pyrrolidine N–H and chromenone O atoms (bond length: ~2.8 Å) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]+^+: ~382.7 Da for C14_{14}H10_{10}Cl2_2NO3_3).

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize kinase inhibition and cytotoxicity assays based on structural analogs:

  • Kinase Inhibition : Test against MARK4 (Microtubule Affinity-Regulating Kinase 4) using ATP-competitive assays. IC50_{50} values <10 µM (e.g., 7.8 µM for a related dichlorochromenone) suggest therapeutic potential .
  • Cell Viability : Use HepG2 (liver cancer) or MCF-7 (breast cancer) cell lines with MTT assays. IC50_{50} values <20 µM (e.g., 15.9 µM for HepG2) indicate cytotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting activity results in analogs of this compound?

  • Methodological Answer : Structural contradictions (e.g., varying IC50_{50} across cell lines) may arise from conformational flexibility or binding mode differences. Strategies include:

  • SHELX Refinement : Use SHELXL for high-resolution crystal structure refinement to identify critical interactions (e.g., halogen bonding with Cl atoms at C6/C8) .
  • Docking Studies : Compare binding poses in MARK4 vs. off-target kinases using AutoDock Vina or MOE .
  • Dose-Response Curves : Validate activity discrepancies with triplicate experiments at varying concentrations (1–50 µM) .

Q. What computational approaches predict the drug-likeness and ADMET properties of this compound?

  • Methodological Answer :

  • QSAR Models : Use Genetic Function Approximation (GFA) to correlate substituents (e.g., pyrrolidine vs. methoxyphenyl) with logP, polar surface area, and bioavailability .
  • ADMET Prediction : Tools like SwissADME estimate:
  • Lipophilicity : ClogP ~3.2 (optimal range: 2–5).
  • Permeability : High gastrointestinal absorption (TPSA <90 Ų).
  • Toxicity : Ames test predictions for mutagenicity .

Q. How can researchers address low yield in the final coupling step of the synthesis?

  • Methodological Answer : Low yields (<20%) in pyrrolidine coupling may result from steric hindrance or poor nucleophilicity. Mitigation strategies:

  • Catalysis : Add 10 mol% DMAP (4-Dimethylaminopyridine) to enhance acylation .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 15–20% .
  • Intermediate Characterization : Use LC-MS to identify side products (e.g., unreacted formylchromone) .

Q. What strategies improve crystallization for X-ray studies of this compound?

  • Methodological Answer : Crystallization challenges arise from hydrophobic pyrrolidine groups. Solutions include:

  • Solvent Layering : Diffuse n-hexane into a saturated ethyl acetate solution at 4°C .
  • Additives : Introduce 5% DMSO to reduce aggregation.
  • Cryoprotection : Use glycerol (20%) for data collection at 100 K to minimize radiation damage .

Methodological Tables

Table 1 : Comparative IC50_{50} Values of Chromen-2-one Analogs

CompoundMARK4 IC50_{50} (µM)HepG2 IC50_{50} (µM)
6,8-Dichloro-3-(3-methoxyphenyl)7.815.9
6,8-Dichloro-3-(pyrrolidinylcarbonyl)Pending DataPending Data

Table 2 : Key Crystallographic Parameters

ParameterValue
Space GroupP21/c
Unit Cell (Å)a=16.286, b=8.910, c=12.008
R Factor0.033
Intramolecular H-bond (Å)O2···N1: 2.795

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